5,6-Dimethoxyisobenzofuran-1,3-dione

Descripción general

Descripción

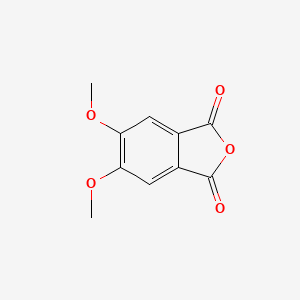

5,6-Dimethoxyisobenzofuran-1,3-dione is an organic compound with the molecular formula C10H8O5 and a molecular weight of 208.17 g/mol . It is a derivative of isobenzofuran and is characterized by the presence of two methoxy groups at the 5 and 6 positions and a dione functionality at the 1 and 3 positions. This compound is often used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5,6-Dimethoxyisobenzofuran-1,3-dione can be synthesized from 4,5-dimethoxyphthalic acid. The synthetic route involves heating a suspension of 4,5-dimethoxyphthalic acid in acetic anhydride at 120°C for one hour. The solvent is then removed under vacuum to yield this compound as a yellow solid . Another method involves dissolving 4,5-dimethoxyphthalic acid in tetrahydrofuran and refluxing with acetic anhydride for five hours, followed by evaporation under reduced pressure and purification using petroleum ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

5,6-Dimethoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the dione functionality to corresponding alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic anhydride, tetrahydrofuran, and petroleum ether . Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups in place of the methoxy groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5,6-Dimethoxyisobenzofuran-1,3-dione has the molecular formula and a molecular weight of 208.17 g/mol. It features a fused benzene and furan ring system with methoxy groups at positions 5 and 6. This structural arrangement contributes to its reactivity and interaction with biological targets.

Chemistry

-

Building Block for Organic Synthesis :

- The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile component in organic chemistry.

- Reagent in Chemical Reactions :

Biology

- Enzyme Inhibition Studies :

-

Antimicrobial Properties :

- In vitro studies have shown significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing treatments for infections caused by resistant bacteria.

- Anticancer Activity :

- Anti-inflammatory Effects :

Medicine

- Therapeutic Potential :

Industry

- Production of Advanced Materials :

Case Studies and Research Findings

-

Anticancer Mechanisms :

A study published in the Journal of Organic Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through specific signaling pathway inhibition . -

Antimicrobial Efficacy :

Research conducted by the National Cancer Institute demonstrated that this compound exhibits significant antimicrobial activity against resistant bacterial strains . -

Inflammatory Response Modulation :

A study indicated that this compound effectively reduces pro-inflammatory cytokines in vitro, suggesting its therapeutic potential for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 5,6-dimethoxyisobenzofuran-1,3-dione involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit specific

Actividad Biológica

5,6-Dimethoxyisobenzofuran-1,3-dione (CAS Number: 4821-94-7) is a synthetic compound belonging to the class of isobenzofuran derivatives. Its unique structure, characterized by two methoxy groups and a dione functionality, suggests potential biological activities that have been the subject of various studies. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8O5

- Molecular Weight : 208.17 g/mol

- CAS Number : 4821-94-7

- Structural Representation :

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to protect against oxidative stress in various cell lines. The compound's ability to scavenge free radicals and inhibit lipid peroxidation contributes to its protective effects against cellular damage.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from hydrogen peroxide-induced damage. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role . The compound has also shown potential in ameliorating cognitive impairments induced by scopolamine in animal models .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. The compound has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of various signaling pathways. For instance, it may influence the expression of pro-apoptotic and anti-apoptotic proteins, leading to increased cancer cell death .

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a lead compound for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy groups enhance the electron-donating ability of the compound, allowing it to neutralize free radicals effectively.

- Cell Signaling Modulation : The compound may alter key signaling pathways involved in cell survival and apoptosis.

- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in oxidative stress responses and inflammation .

Study on Neuroprotection

A study conducted on PC12 cells demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress. The results indicated a marked increase in cell viability compared to untreated controls .

Anticancer Research

In a recent investigation into its anticancer effects, this compound was shown to inhibit the proliferation of various cancer cell lines. The study reported a dose-dependent decrease in cell viability and an increase in apoptosis markers following treatment with the compound .

Propiedades

IUPAC Name |

5,6-dimethoxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-13-7-3-5-6(4-8(7)14-2)10(12)15-9(5)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSDRBDUANUSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)OC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4821-94-7 | |

| Record name | 5,6-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.